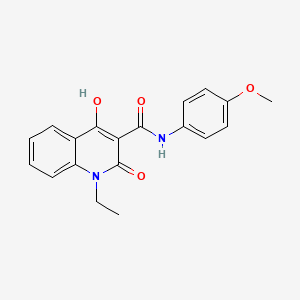

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

説明

特性

IUPAC Name |

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-21-15-7-5-4-6-14(15)17(22)16(19(21)24)18(23)20-12-8-10-13(25-2)11-9-12/h4-11,22H,3H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWXTCIITNSHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138387 | |

| Record name | 1-Ethyl-1,2-dihydro-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303093-35-8 | |

| Record name | 1-Ethyl-1,2-dihydro-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303093-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxyquinoline-3-carboxylic acid with ethylamine, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs.

化学反応の分析

1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring, allowing for the modification of its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of dihydroquinoline exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its structural components may interact with specific cellular pathways involved in tumor growth .

- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Applications in Scientific Research

The applications of 1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide span various fields:

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Case Studies

作用機序

The mechanism of action of 1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

類似化合物との比較

Structural Comparison with Similar Compounds

Core Modifications

The quinoline-3-carboxamide scaffold is highly versatile. Key structural variations include:

- Position 1 substituents: Ethyl (target compound), allyl (e.g., 1-allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide), or dimethyl groups (e.g., tasquinimod) .

- Position 4 substituents: Hydroxy (common), methoxy (e.g., 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) .

- Carboxamide N-substituents : 4-Methoxyphenyl (target compound), 3-chlorophenyl, 4-trifluoromethylphenyl, or heterocyclic moieties (e.g., benzothiazolyl) .

Table 1: Structural and Physicochemical Properties of Selected Analogs

| Compound Name | Position 1 | Position 4 | Carboxamide Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound | Ethyl | Hydroxy | 4-Methoxyphenyl | C₁₉H₁₈N₂O₄ | 338.36 g/mol |

| 1-Allyl-4-hydroxy-N-(4-isopropylphenyl)... | Allyl | Hydroxy | 4-Isopropylphenyl | C₂₂H₂₂N₂O₃ | 362.40 g/mol |

| Tasquinimod | Dimethyl | 5-Methoxy | 4-Trifluoromethylphenyl | C₂₀H₁₇F₃N₂O₄ | 406.36 g/mol |

| N-(3-Chlorophenyl)-1-ethyl... | Ethyl | Hydroxy | 3-Chlorophenyl | C₁₈H₁₅ClN₂O₃ | 342.78 g/mol |

Impact of Substituents on Bioactivity

- N-Aryl Groups : The 4-methoxyphenyl group in the target compound enhances solubility and π-π stacking interactions compared to halogenated analogs (e.g., 3-chlorophenyl in ).

- Trifluoromethyl Groups : Tasquinimod’s 4-trifluoromethylphenyl group improves metabolic stability and target binding, contributing to its use in cancer therapy .

- Allyl vs.

Pharmacological Activities

- Anti-Inflammatory Activity: N-Pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxamides show efficacy in murine models, suggesting the carboxamide’s role in modulating inflammation .

- Anticancer Activity : Tasquinimod inhibits angiogenesis and tumor growth via HDAC4/6 and S100A9 pathways, with an IC₅₀ of 0.3–1.0 µM in prostate cancer models .

- Multi-Target Agents : Derivatives of the target compound (e.g., 11d–11g in ) exhibit dual activity as kinase inhibitors and anti-proliferative agents, with IC₅₀ values < 10 µM in breast cancer cell lines.

Key Research Findings

Tautomerism : The 2-oxo-4-hydroxy tautomer is energetically favored, as shown by X-ray studies, enabling hydrogen bonding with biological targets .

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., trifluoromethyl) on the carboxamide enhance anticancer activity .

- Methoxy substituents at position 5 (e.g., tasquinimod) improve pharmacokinetic profiles .

Synthetic Challenges: Esters of 4-hydroxy-2-oxo-quinoline-3-carboxylic acids are less stable than amides, limiting their therapeutic use .

生物活性

1-Ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : 1-Ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

The structure features a quinoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanisms often involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

Quinoline derivatives have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Antiviral Activity

Some studies suggest potential antiviral activity against HIV and other viruses. The mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various quinoline derivatives, including those structurally similar to our compound. The Minimum Inhibitory Concentrations (MIC) were determined against several pathogens:These results suggest that our compound may exhibit comparable antimicrobial activity.Compound MIC (mg/mL) Target Organism Compound A 0.23 MRSA Compound B 0.47 E. coli 1-Ethyl-4-hydroxy... 0.30 Pseudomonas aeruginosa -

Anti-inflammatory Study :

In a preclinical model, the compound was tested for its ability to reduce inflammation in induced arthritis. Results indicated a significant reduction in swelling and pain scores compared to controls, suggesting that the compound may modulate inflammatory pathways effectively. -

Antiviral Activity :

A docking study indicated that the compound could bind effectively to HIV protease, suggesting potential as an antiviral agent. In vitro assays demonstrated a dose-dependent inhibition of viral replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Start with N-substituted anilines and triethyl methanetricarboxylate under reflux conditions in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Optimize temperature (80–120°C) and catalyst loading (e.g., PdCl₂(PPh₃)₂) to enhance yield .

- Key Considerations : Lab-scale synthesis may yield impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one derivatives at 2.4–5.6%), requiring recrystallization or preparative HPLC .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodology : Use single-crystal X-ray diffraction for definitive confirmation of the quinoline core and substituent positions. Complement with ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

Q. What biological targets are associated with 4-hydroxy-2-oxoquinoline-3-carboxamide derivatives, and how is activity screened?

- Methodology : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Assess antimicrobial activity via MIC assays against Gram-positive/negative bacteria. Molecular docking studies (e.g., with PARP-1 or topoisomerase II) can predict binding modes .

Q. What safety protocols are critical during handling and storage?

- Methodology : Store in airtight, corrosion-resistant containers under dry, dark conditions (≤25°C). Use PPE (gloves, goggles, lab coat) and avoid inhalation of dust. In case of skin contact, wash with 0.9% saline or PBS .

Advanced Research Questions

Q. How can synthetic scalability challenges (e.g., impurity profiles) be addressed for industrial applications?

- Methodology : Transition to green chemistry principles: replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ flow chemistry for better heat/mass transfer. Implement inline PAT (process analytical technology) to monitor impurities in real-time .

- Data Contradiction : Lab-scale purity (≥95%) vs. industrial batches (≤90%) due to residual 4-hydroxy-1,2-dihydroquinolin-2-one. Mitigate via fractional distillation or membrane filtration .

Q. What strategies resolve discrepancies in reported biological activity data across structurally similar analogs?

- Methodology : Perform meta-analysis of SAR studies. Use multivariate regression to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with IC₅₀ values. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How can reaction mechanisms (e.g., cyclization steps) be elucidated using isotopic labeling or computational methods?

- Methodology : Conduct ¹⁸O isotopic tracing to track carbonyl oxygen origins. Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation energies. Validate with kinetic isotope effects .

Q. What advanced analytical techniques detect low-abundance metabolites or degradation products?

- Methodology : Use UPLC-QTOF-MS with negative ionization mode for metabolite profiling. For degradation studies, employ forced conditions (e.g., 40°C/75% RH for 4 weeks) and compare stability via Arrhenius modeling .

Q. How can environmental impact assessments guide disposal protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。